molecular formula C15H13N3O2 B2579681 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27507-01-3

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2579681
CAS No.: 27507-01-3
M. Wt: 267.288
InChI Key: LSYPPHGRTYKWOC-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a phenylethyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the selective formation of pyrido[3,2-d]pyrimidine derivatives depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of various acylating agents, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.

    Substitution: Benzylamine is used for the substitution reactions following oxidation.

Major Products

The major products formed from these reactions include derivatives with substituted functional groups, such as sulfoxides, sulfones, and benzylamine-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the phenylethyl group, which may enhance its biological activity and selectivity compared to other pyridopyrimidine derivatives.

Properties

IUPAC Name

3-(2-phenylethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-14-13-12(7-4-9-16-13)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPPHGRTYKWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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